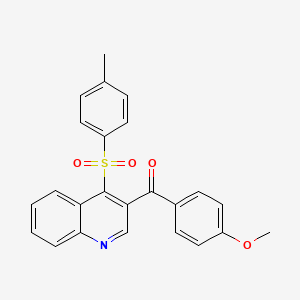
6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one, also known as Deferiprone, is a chelating agent that is used to treat patients with iron overload caused by transfusion-dependent thalassemia. The drug has been approved for use in several countries, including the United States and the European Union. Deferiprone works by binding to excess iron in the body, allowing it to be excreted through the urine. In
Aplicaciones Científicas De Investigación
Encapsulation and Supramolecular Chemistry
Research demonstrates the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, suggesting potential for supramolecular chemistry applications. These organometallic cations, synthesized using components like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, indicate a strategy for building complex structures with applications ranging from drug delivery to the construction of molecular machines (Mattsson et al., 2008).
Organic Synthesis and Catalysis
The synthesis of 2,4,6-triarylpyridine derivatives is significant in pharmaceutical and biological research, demonstrating the broad utility of pyridine derivatives. These compounds have diverse applications, including as photosensitizers for photodynamic cancer therapy, highlighting their importance in medicinal chemistry (Maleki, 2015).
Material Science and Polymer Research
Polyimides derived from aromatic diamine monomers containing pyridine and fluorine show excellent solubility and thermal stability, making them suitable for high-performance materials in aerospace and electronics. Such polymers demonstrate the utility of pyridine derivatives in creating materials with specific mechanical and thermal properties (Zhang et al., 2007).
Catalysis and Organic Transformations
Studies on organoborane catalyzed regioselective hydroboration of pyridines provide insights into selective synthesis processes, which are crucial for the development of novel organic compounds with specific functionalities (Fan et al., 2015).
Luminescence and Magnetic Properties
Research into lanthanide clusters demonstrates the dual physical properties of such complexes, with potential applications in materials science for magnetic storage and luminescent materials. This highlights the role of pyridine derivatives in the development of functional materials with specific electronic and optical properties (Alexandropoulos et al., 2011).
Propiedades
IUPAC Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPQZBANUULCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859302.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)
![N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2859305.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)



![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)

![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)